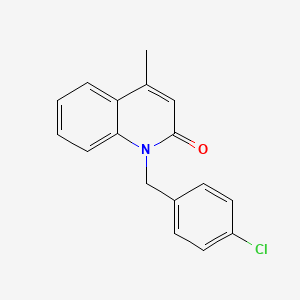
1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one is a useful research compound. Its molecular formula is C17H14ClNO and its molecular weight is 283.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one and its derivatives are extensively studied for their synthesis and characterization. Researchers have focused on understanding the structural and spectroscopic characteristics of these compounds using experimental and computational methods. For instance, the synthesis and evaluation of various derivatives, including the chlorination of methylquinolines, have been investigated to understand their structural properties (Kóródi, 1991); (Hussein, Ismail, & El-Adly, 2016); (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).
Applications in Material Science
- Some derivatives of this compound have been explored for their potential use in material science, such as in the development of antioxidants for lubricating grease. This involves the synthesis of specific derivatives and assessing their efficiency in practical applications, providing insights into the utility of these compounds in industrial contexts (Hussein, Ismail, & El-Adly, 2016).
Antimicrobial Activity
- The antimicrobial properties of various derivatives of this compound have been a subject of research. Studies have been conducted to evaluate the inhibitory activity of these compounds against specific enzymes and their effectiveness against bacterial and fungal strains. This research helps in understanding the potential of these compounds in medical and pharmaceutical applications (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018); (Bawa, Kumar, Drabu, & Kumar, 2009).
Crystallographic Studies
- The crystal structure and molecular conformation of these compounds have been analyzed to understand their physical and chemical properties. Such studies are crucial for the development of new materials and pharmaceuticals, as they provide detailed insights into the molecular structure and potential applications of these compounds in various fields (Ismail, Abass, & Hassan, 2000); (Deng, Liao, Sun, Hu, Zhou, Zhao, & Pan, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-methylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12-10-17(20)19(16-5-3-2-4-15(12)16)11-13-6-8-14(18)9-7-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVIXANYIBCPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361016 | |
| Record name | 6N-350S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61297-64-1 | |
| Record name | 6N-350S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


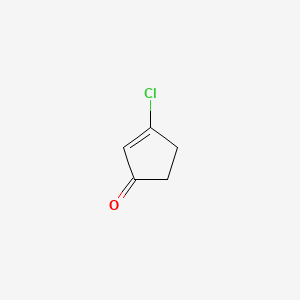

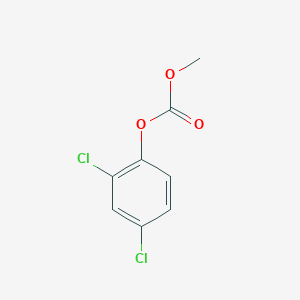
![2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione](/img/structure/B3032809.png)

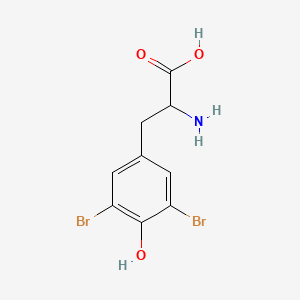

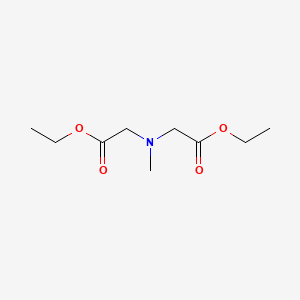
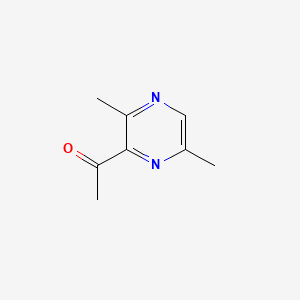


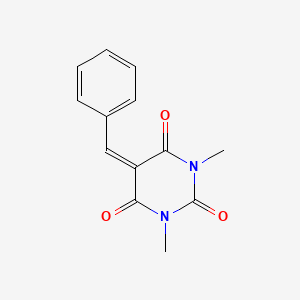

![N-[1-(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B3032825.png)
